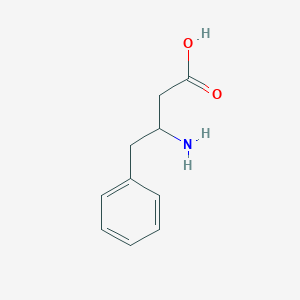

3-Amino-4-phenylbutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298932 | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15099-85-1 | |

| Record name | β-Aminobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15099-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Phenylbutanoic Acid and Its Derivatives

Stereoselective Synthesis Approaches

Asymmetric Catalysis and Chiral Auxiliary-Mediated Reactions

Asymmetric catalysis and the use of chiral auxiliaries represent powerful strategies for the enantioselective synthesis of β-amino acids. In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Various catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. For instance, hydrogenation of (Z)-enamines catalyzed by chiral rhodium complexes with bisphosphepine ligands has been shown to produce β-amino acid derivatives in high yield and enantioselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. An example of this approach is the use of pseudoephedrine as a chiral auxiliary for the synthesis of α-substituted β-amino acids. This method is scalable and highly stereoselective. Another notable chiral auxiliary is (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which has been employed in the synthesis of optically active α-amino acids through the formation of a nickel complex that facilitates isomerization at the α-position. A similar strategy can be envisioned for the synthesis of chiral β-amino acids like 3-amino-4-phenylbutanoic acid, where the auxiliary would control the stereochemistry of a key bond-forming step. For example, the 1,4-addition of an amine to an unsaturated amide derived from a chiral auxiliary can be a key step in establishing the desired stereocenter.

| Method | Chiral Source | Key Transformation | Typical Stereoselectivity |

| Asymmetric Hydrogenation | Chiral Rh-bisphosphepine complex | Hydrogenation of (Z)-enamines | High enantioselectivity |

| Chiral Auxiliary | Pseudoephedrine | Alkylation of a pseudoephedrine-derived amide | High diastereoselectivity |

| Chiral Auxiliary | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization via Ni(II) complex | High optical purity |

Chiral Acetal (B89532) Template-Mediated Synthesis for Enantiomeric Control

The use of chiral acetal templates offers a refined method for achieving stereocontrol in the synthesis of amino acids. This strategy has been successfully applied to the synthesis of the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid, a derivative of the target compound. rsc.org In this approach, chiral acetals are formed from a protected amino aldehyde, such as Z-L- or Z-D-phenylalaninal, and a chiral diol like (+)-(2S,4S)- or (–)-(2R,4R)-pentane-2,4-diol. rsc.org

The addition of a nucleophile, such as trimethylsilylcyanide (TMSCN), to these chiral acetals, mediated by a Lewis acid like boron trifluoride-diethyl ether, proceeds with high diastereoselectivity. rsc.org The stereochemical outcome of the addition is dictated by the chirality of both the amino aldehyde precursor and the pentanediol (B8720305) used to form the acetal. Subsequent hydrolysis of the resulting cyanohydrin derivative yields the desired amino acid with a high degree of enantiomeric purity. This methodology allows for the selective preparation of each of the possible stereoisomers by appropriate selection of the starting chiral components. rsc.org

| Starting Aldehyde | Chiral Diol | Major Product Stereoisomer |

| Z-L-phenylalaninal | (+)-(2S,4S)-pentane-2,4-diol | threo-(2R,3S) |

| Z-L-phenylalaninal | (–)-(2R,4R)-pentane-2,4-diol | erythro-(2S,3S) |

| Z-D-phenylalaninal | (+)-(2S,4S)-pentane-2,4-diol | erythro-(2R,3R) |

| Z-D-phenylalaninal | (–)-(2R,4R)-pentane-2,4-diol | threo-(2S,3R) |

Palladium-Catalyzed Enantioselective C(sp³)-H Activation

Palladium-catalyzed enantioselective C(sp³)–H activation has emerged as a cutting-edge strategy for the synthesis of chiral molecules, including β-amino acids. nih.govacs.org This method involves the direct functionalization of an unactivated C–H bond at a specific position, guided by a directing group within the substrate, in the presence of a chiral ligand. nih.govacs.org For the synthesis of derivatives of this compound, this would typically involve the β-C(sp³)–H functionalization of an aliphatic acid or amide precursor. nih.gov

The key to achieving high enantioselectivity is the design of chiral ligands that can effectively control the stereochemistry of the C–H activation step. nih.gov Ligands such as chiral mono-N-protected α-amino-O-methylhydroxamic acids (MPAHA) have been developed for the enantioselective cross-coupling of methylene (B1212753) β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. acs.org This approach provides access to chiral quaternary stereocenters. acs.org While a direct application to the synthesis of this compound is still an area of active research, the principles established with other aliphatic acids demonstrate the potential of this methodology. The reaction would proceed by forming a chiral palladium complex that selectively activates one of the two enantiotopic β-C–H bonds for subsequent functionalization, such as arylation, to introduce the phenyl group or another desired substituent. nih.govacs.org

| Ligand Class | Directing Group | C–H Functionalization | Application |

| MPAA (mono-N-protected amino acid) | Amide | Arylation, Olefination, Oxidation, Iodination | Enantioselective C(sp²)–H and C(sp³)–H functionalization |

| MPAQ (acetyl-protected aminoethyl quinoline) | Amide | Arylation | Enantioselective β-C(sp³)–H arylation of aliphatic amides |

| MPAHA (mono-N-protected α-amino-O-methylhydroxamic acid) | Amide | Cross-coupling with arylboron reagents | Enantioselective β-C(sp³)–H functionalization of cyclobutanecarboxylic acid derivatives |

Enzymatic Kinetic Resolution using Lipase (B570770) Catalysis

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds, including β-amino acids. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of this compound, a racemic ester of the compound can be subjected to hydrolysis catalyzed by a lipase. nih.govcapes.gov.br

Lipases such as those from Pseudomonas and Candida antarctica (CAL-A and CAL-B) are known to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.govresearchgate.net In a typical resolution of a racemic β-amino ester, the lipase will catalyze the hydrolysis of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the R-enantiomer) remains as the unreacted ester. The resulting mixture of the amino acid and the amino ester can then be easily separated. This method can provide both enantiomers in high enantiomeric excess (ee). For instance, the resolution of fluorinated β-phenyl-β-amino acid esters using lipase from Burkholderia cepacia (PSIM) has been shown to furnish both the unreacted (R)-amino esters and the product (S)-amino acids with excellent ee values (≥99%). mdpi.com

| Lipase Source | Reaction Type | Substrate | Products | Enantioselectivity (E) |

| Pseudomonas cepacia (PSIM) | Hydrolysis | Racemic β-fluorophenyl-β-amino acid esters | (R)-amino ester and (S)-amino acid | Excellent (≥99% ee for both) |

| Candida antarctica Lipase A (CAL-A) | N-acylation | Racemic β-amino esters | (S)-N-acyl-β-amino ester and (R)-β-amino ester | Good to Excellent (E = 40->100) |

| Candida antarctica Lipase B (CAL-B) | Butanolysis | Racemic N-butanoyl-β-amino esters | (S)-butyl N-butanoyl-β-amino ester and (R)-N-butanoyl-β-amino ester | Excellent (E > 100) |

Stereospecific Transformation of L-Aspartic Acid Precursors

L-aspartic acid is an attractive and readily available chiral starting material for the synthesis of β-amino acids due to its inherent β-amino acid fragment. tandfonline.comoup.com A practical synthesis of (R)-3-amino-4-phenylbutyric acid has been developed based on the stereospecific transformation of an L-aspartic acid derivative. tandfonline.com This approach retains the original chirality at the α-carbon of L-aspartic acid, which becomes the chiral center in the final product. tandfonline.comoup.com

| Starting Material | Key Reaction | Intermediate | Final Product |

| N-methoxycarbonyl-L-aspartic acid β-ethyl ester | Friedel-Crafts acylation with benzene | α-amino phenyl ketone | (R)-3-amino-4-phenylbutyric acid |

| L-aspartic acid derivative | Stereoselective reduction | trans-β-amino-γ-butyrolactone | (R)-3-amino-4-phenylbutyric acid |

Chirospecific Synthesis from Carbohydrate Sources

Carbohydrates represent a rich source of chiral starting materials for the synthesis of complex molecules, including β-amino acids. The well-defined stereochemistry of sugars can be leveraged to produce enantiomerically pure target compounds through chirospecific synthesis. The synthesis of C-linked carbo-β-amino acids (β-Caa) from D-galactose and D-glucose has been reported. nih.gov These sugar-derived β-amino acids can then be used in the synthesis of β-peptides. nih.gov

The general approach involves the introduction of amino and carboxylic acid functionalities onto the carbohydrate scaffold. mdpi.com This can be achieved through various chemical transformations, such as the introduction of an amino group via an azide, cyanide, or nitromethane (B149229), followed by reduction. The carboxylic acid group can be installed by selective oxidation of a primary alcohol or through a Wittig reaction followed by oxidation. mdpi.com While the synthesis of this compound itself from carbohydrates is less direct than from other precursors, the principles of chirospecific synthesis from sugars provide a versatile platform for accessing a wide range of structurally diverse and enantiomerically pure β-amino acids.

| Carbohydrate Source | Key Transformations | Resulting β-Amino Acid Type |

| D-Galactose | Multi-step synthesis | Boc-(S)-β-Caa((g))-OMe and Boc-(R)-β-Caa((g))-OMe |

| D-Glucose | Multi-step synthesis | Boc-(S)-β-hCaa((x))-OMe and Boc-(R)-β-hCaa((x))-OMe |

| Monosaccharides | Azide/cyanide/nitromethane introduction and reduction, selective oxidation of primary alcohols | Sugar Amino Acids (SAAs) |

Multi-Step Chemical Synthesis Routes

The synthesis of this compound, commonly known as phenibut, can be accomplished through various multi-stage processes. One established route involves a series of condensation, cyclization, and hydrolysis reactions. chemicalbook.comgoogle.com The process often begins with the Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate, catalyzed by a weak base like piperidine (B6355638), to form diethyl benzalmalonate. google.com

This intermediate is then subjected to a Michael addition with a cyanide source, followed by a reduction of the nitrile group. The resulting primary amine undergoes an intramolecular cyclization, attacking an ester group to form a lactam, specifically 4-phenyl-3-carbethoxypyrrolidone-2. google.com The final step involves the hydrolysis and concurrent decarboxylation of this cyclic intermediate in a strong acidic medium, such as hydrochloric acid, which opens the lactam ring to yield this compound hydrochloride. chemicalbook.comgoogle.com

Another pathway starts with the condensation of benzaldehyde and nitromethane to produce trans-nitrostyrene. chemicalbook.com This is followed by a Michael addition with ethyl acetoacetate. The resulting adduct undergoes catalytic hydrogenation using a catalyst like Raney nickel, which reduces the nitro group to an amine and can induce cyclization. The final product is obtained through hydrolysis of the intermediate with concentrated hydrochloric acid. chemicalbook.com

| Step | Reaction Type | Starting Materials | Key Intermediates | Final Product |

| Route 1 | Condensation | Benzaldehyde, Diethyl malonate | Diethyl benzalmalonate | This compound |

| Addition & Reduction | Diethyl benzalmalonate, Cyanide source | Diethyl cyanobenzylmalonate | ||

| Cyclization | Reduced intermediate | 4-Phenyl-3-carbethoxypyrrolidone-2 | ||

| Hydrolysis & Decarboxylation | 4-Phenyl-3-carbethoxypyrrolidone-2 | - | ||

| Route 2 | Condensation | Benzoyl chloride, Ethyl acetoacetate | Ethyl benzoylacetate | This compound |

| Condensation | Benzaldehyde, Nitromethane | trans-Nitrostyrene | ||

| Michael Addition | trans-Nitrostyrene, Ethyl benzoylacetate | Adduct | ||

| Hydrogenation & Cyclization | Adduct | Phenylpyrrolidin-2-one derivative | ||

| Hydrolysis | Phenylpyrrolidin-2-one derivative | - |

To improve efficiency and reduce the complexity of multi-step isolations, one-pot procedures for the synthesis of this compound have been developed. chemicalbook.com A notable one-pot method involves three main reaction stages conducted sequentially in the same reaction vessel. chemicalbook.comgoogle.com

The process begins with the condensation of benzaldehyde and nitromethane in ethanol (B145695) at low temperatures (-5°C), facilitated by a base like sodium methoxide (B1231860). chemicalbook.com After this initial reaction, the mixture is neutralized. In the second stage, a solution of diethyl malonate and sodium methoxide is added to the reaction mixture, initiating an addition reaction. Following this, the mixture is again neutralized with an acid. chemicalbook.com The final stage is a hydrogenation reaction. The entire reaction mixture is transferred to a hydrogenation kettle with a palladium-carbon catalyst, and the reduction is carried out under hydrogen gas at an elevated temperature (55°C). chemicalbook.com This sequence of condensation, addition, and hydrogenation in a single pot streamlines the synthesis process. chemicalbook.com

| Stage | Reaction Type | Reactants | Reagents/Catalyst | Key Transformation |

| 1 | Condensation | Benzaldehyde, Nitromethane | Sodium methoxide, Ethanol | Formation of a nitrostyrene (B7858105) intermediate in situ |

| 2 | Michael Addition | Diethyl malonate, Intermediate from Stage 1 | Sodium methoxide, Ethanol | Addition of malonate to the nitrostyrene derivative |

| 3 | Hydrogenation | Intermediate from Stage 2 | Palladium-carbon, Hydrogen gas | Reduction of the nitro group to an amine and subsequent cyclization/hydrolysis |

The Arndt-Eistert synthesis is a powerful and widely used method for the one-carbon homologation of carboxylic acids, and it is particularly valuable for converting α-amino acids into β-amino acids. organic-chemistry.orgambeed.com This method allows for the retention of the stereogenic center of the original α-amino acid in the resulting β-amino acid product, with minimal racemization. rsc.org Therefore, it represents an attractive route for synthesizing chiral this compound from its corresponding α-amino acid precursor, phenylalanine.

The process involves three key steps: rsc.org

Activation: The N-protected α-amino acid (e.g., N-protected phenylalanine) is first activated, typically by converting it into an acid chloride or a mixed anhydride. organic-chemistry.orgrsc.org

Diazoketone Formation: The activated amino acid is then reacted with diazomethane (B1218177). This results in the formation of an α-diazoketone intermediate. organic-chemistry.orgrsc.org Most α-diazoketones are stable enough to be isolated and purified. organic-chemistry.org

Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone to form a ketene (B1206846). organic-chemistry.org This rearrangement can be induced thermally, photochemically, or through silver(I) catalysis. organic-chemistry.orgrsc.org The highly reactive ketene intermediate is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, the corresponding β-amino acid is formed. organic-chemistry.org

Recent advancements have focused on developing continuous-flow systems for the Arndt-Eistert homologation to safely handle the hazardous diazomethane reagent on-demand, enhancing the scalability and safety of β-amino acid synthesis. rsc.orgrsc.orgchemrxiv.org

Synthesis of Key Intermediates and Protected Forms

The synthesis of the four distinct stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid, a key derivative, has been achieved through stereodivergent strategies. These isomers are valuable building blocks in pharmaceutical research, particularly for peptide-based drugs and neuroprotective agents. tandfonline.comchemimpex.com

One successful approach utilizes carbohydrates as chiral starting materials. For instance, D-gulonic acid γ-lactone and D-glucono-δ-lactone can be transformed through a series of selective reactions to yield chiral amino alcohol precursors. tandfonline.com These precursors are then converted into the target β-amino-α-hydroxy acid stereoisomers. This methodology provides access to all four isomers—(2S,3R), (2S,3S), (2R,3R), and (2R,3S)—in enantiomerically pure forms. tandfonline.com The synthesis involves creating key epoxide intermediates from the sugar-derived amino alcohols, followed by ring-opening and subsequent oxidation and deprotection steps to yield the final products. tandfonline.com

| Stereoisomer | CAS Number | Molecular Formula | Key Synthetic Precursors |

| (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | 62023-62-5 | C10H13NO3 | D-glucono-δ-lactone derived chiral aminoalcohols |

| (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | 132123-13-2 | C10H13NO3 | D-gulonic acid γ-lactone derived chiral aminoalcohols |

| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | 71767-72-3 | C10H13NO3 | D-gulonic acid γ-lactone derived chiral aminoalcohols |

| (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | 132123-14-3 | C10H13NO3 | D-glucono-δ-lactone derived chiral aminoalcohols |

In the synthesis of this compound and its derivatives, particularly in multi-step procedures like the Arndt-Eistert homologation or solid-phase peptide synthesis (SPPS), the use of protecting groups for the amino functionality is essential. peptide.combiosynth.com These groups prevent unwanted side reactions, such as self-coupling, and ensure that reactions occur at the desired functional group. biosynth.com The two most common N-terminal protecting groups are t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comamericanpeptidesociety.org

Boc (tert-butyloxycarbonyl) Group: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net In a Boc-based strategy, side-chain protecting groups are chosen to be stable to TFA but are cleaved by a stronger acid, such as hydrofluoric acid (HF), during the final cleavage from a resin support. slideshare.net

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is removed under mild basic conditions, most commonly with a solution of piperidine in dimethylformamide (DMF). americanpeptidesociety.org This allows for the use of acid-labile protecting groups on the side chains, which can be removed simultaneously with cleavage from the resin using a milder acid like TFA. slideshare.net The mild conditions of the Fmoc strategy have made it widely popular in modern peptide synthesis. americanpeptidesociety.org

For example, in the Arndt-Eistert synthesis starting from phenylalanine, the α-amino group must be protected before the activation of the carboxylic acid. An N-Boc-phenylalanine or N-Fmoc-phenylalanine would be the starting material. The choice of protecting group would then dictate the conditions for subsequent steps and final deprotection.

| Protecting Group | Structure | Cleavage Condition | Strategy | Advantages |

| Boc | t-Butyloxycarbonyl | Acidic (e.g., Trifluoroacetic acid, TFA) | Acid-labile | Well-established; useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic (e.g., Piperidine in DMF) | Base-labile | Mild deprotection conditions; compatible with automated synthesis; avoids strong acids until the final step. americanpeptidesociety.orgslideshare.net |

Chemical Reactivity and Derivatization Strategies for 3 Amino 4 Phenylbutanoic Acid

Fundamental Chemical Transformations

The reactivity of 3-amino-4-phenylbutanoic acid is dictated by its constituent functional groups. The amino group can undergo oxidation and nucleophilic substitution reactions, while the carboxylic acid group is susceptible to reduction.

Oxidation Reactions of the Amino Group

The primary amino group of this compound can be oxidized, a common reaction for amino acids. While specific studies on the direct oxidation of this particular compound are not extensively documented in publicly available literature, the general principles of amino acid oxidation can be applied. Enzymatic oxidation, for instance, can convert the amino group into a keto group. The formation of tyrosine from phenylalanine through enzymatic oxidation or by hydroxyl radicals serves as a well-documented parallel for the potential transformation of the phenyl ring in this compound under specific oxidative conditions.

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Peroxides (e.g., H₂O₂) | Nitro derivative or oxo-acid | Varies depending on catalyst and reaction conditions |

| Enzymatic Oxidation | α-keto acid derivative | Specific enzymes (e.g., amino acid oxidases) |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 3-amino-4-phenylbutan-1-ol. This transformation typically requires the use of strong reducing agents. Due to the presence of the reactive amino group, it is common practice to first protect the amine, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), before carrying out the reduction. This prevents unwanted side reactions. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes being particularly effective for the reduction of N-protected amino acids.

| Reducing Agent | Substrate | Product | Typical Yield |

| Lithium aluminum hydride (LiAlH₄) | N-protected this compound | N-protected 3-amino-4-phenylbutan-1-ol | High |

| Borane-tetrahydrofuran complex (BH₃·THF) | N-protected this compound | N-protected 3-amino-4-phenylbutan-1-ol | Good to High |

Following the reduction, the protecting group can be removed to yield the final amino alcohol. For instance, N-protected amino acids have been efficiently reduced to their corresponding alcohols, a methodology that is applicable to N-protected this compound.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is nucleophilic and can participate in various substitution reactions. While specific studies detailing a wide range of nucleophilic substitutions on the amino group of this compound are limited, general reactions of primary amines are applicable. For example, the amino group can react with alkyl halides in alkylation reactions, although this can lead to a mixture of primary, secondary, and tertiary amines. Acylation reactions with acyl chlorides or anhydrides are also common, leading to the formation of amides. These reactions are fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another.

Derivatization for Pharmacological Modulation

Chemical derivatization of this compound is a key strategy to modulate its physicochemical properties and biological activity. Common derivatization approaches include esterification and amidation of the carboxylic acid, as well as modification of the phenyl ring through halogenation.

Esterification and Amidation Reactions

Esterification of the carboxylic acid group in this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This modification increases the lipophilicity of the molecule, which can influence its absorption and distribution.

Amidation, the formation of an amide bond by reacting the carboxylic acid with an amine, is a cornerstone of peptide synthesis. The synthesis of peptides derived from β³-homophenylalanine has been reported, demonstrating the feasibility of forming amide bonds with this amino acid. These reactions typically involve the activation of the carboxylic acid group using coupling reagents to facilitate the nucleophilic attack by the amine.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | 3-Amino-4-phenylbutanoate ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | This compound amide |

Halogenation of the Phenyl Ring for Property Alteration

Introducing halogen atoms onto the phenyl ring of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of fluorinated and chlorinated derivatives of phenylalanine has been described, and similar strategies can be applied to β-homophenylalanine. For instance, singly fluorinated and trifluoromethyl-appended bi-aryl β-amino acids have been synthesized using Suzuki cross-coupling with a bromo-β-phenylalanine derivative. This indicates that halogenated precursors of this compound can be used to generate a variety of derivatives. The synthesis of di- and trichlorinated phenylalanines has also been achieved through condensation with appropriate chlorinated benzyl (B1604629) halides, a method that could potentially be adapted for this compound.

| Halogen | Synthetic Strategy | Potential Effect on Properties |

| Fluorine | Direct fluorination or use of fluorinated starting materials | Increased metabolic stability, altered binding affinity |

| Chlorine | Chlorination of the phenyl ring or use of chlorinated precursors | Increased lipophilicity, altered electronic properties |

| Bromine | Bromination of the phenyl ring for use in cross-coupling reactions | Intermediate for further derivatization |

Prodrug Design and Development in Research

While the following subsections outline common and effective prodrug strategies, it is crucial to note that their specific application to this compound is not documented. The information provided below is based on general principles of prodrug design and does not reflect specific research conducted on this compound.

Esterification is a widely employed prodrug strategy to increase the lipophilicity of a parent drug, thereby enhancing its ability to diffuse across biological membranes, such as the blood-brain barrier. This approach involves the conversion of a carboxylic acid functional group into an ester. For this compound, this would theoretically involve the esterification of its carboxylic acid moiety. While an allyl ester of L-β-Homophenylalanine, an alternative name for the (S)-enantiomer of this compound, is commercially available, detailed research on its synthesis, diffusion enhancement properties, and subsequent hydrolysis back to the active parent compound is not described in the scientific literature.

Table 1: Theoretical Ester Prodrugs of this compound

| Ester Moiety | Potential Effect on Lipophilicity | Research Status for this compound |

|---|---|---|

| Methyl Ester | Increase | Not Documented |

| Ethyl Ester | Increase | Not Documented |

| Allyl Ester | Increase | Commercially listed, but no detailed research found |

This table is illustrative of general chemical principles and does not represent findings from specific studies on this compound.

Another sophisticated prodrug approach involves conjugating a drug molecule to a substrate that is recognized by a specific carrier-mediated transporter. This strategy can facilitate the transport of the drug across biological membranes. For this to be effective, the drug is attached to the carrier molecule via a cleavable linker, which is designed to be stable in circulation but to break down and release the active drug within the target tissue or cells.

Commonly targeted transporters for brain delivery include the L-type amino acid transporter 1 (LAT1). Prodrugs designed to target LAT1 often mimic the structure of large neutral amino acids. In theory, this compound could be conjugated to a LAT1 substrate, but there is no published research demonstrating this specific strategy for this compound. The design of the cleavable linker is critical and is often engineered to be sensitive to specific enzymes or the pH environment of the target tissue.

Table 2: Components of a Theoretical Carrier-Mediated Transport Conjugate for this compound

| Component | Function | Specific Example for this compound |

|---|---|---|

| Parent Drug | This compound | The active therapeutic agent. |

| Carrier Moiety | To be recognized by a specific transporter (e.g., LAT1). | No examples found in the literature. |

This table is based on general principles of prodrug design and does not reflect specific research on this compound.

Molecular Pharmacology and Biological Mechanisms of 3 Amino 4 Phenylbutanoic Acid

Neurotransmitter Analog Activity and Modulatory Roles

3-Amino-4-phenylbutanoic acid, also known as phenibut, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). journalajmpcp.comnih.gov Structurally, it is a GABA molecule with a phenyl ring attached to the β-carbon. This structural modification allows it to cross the blood-brain barrier more readily than GABA itself. researchgate.net

As a GABA analog, this compound functions as a GABA-mimetic, meaning it imitates the effects of GABA in the brain. wikipedia.orgnih.gov Its primary role is to act as a central nervous system depressant. The compound's neuropsychotropic activities were first discovered and clinically implemented in Russia during the 1960s. wikipedia.orgnih.gov It is recognized for its anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) effects. wikipedia.orgnih.gov Beyond its GABA-mimetic properties, it has also been reported to stimulate dopamine (B1211576) receptors and antagonize β-phenethylamine, an endogenous compound thought to have anxiety-producing effects. wikipedia.orgnih.govnih.gov

Receptor Binding and Agonism

The pharmacological effects of this compound are primarily mediated through its interaction with various receptors in the central nervous system. Its most significant activity is at GABA receptors, but it also modulates the function of voltage-dependent calcium channels.

Gamma-Aminobutyric Acid Type B (GABA_B) Receptor Interactions and Agonism

The principal mechanism of action for this compound is its function as a full agonist at the gamma-aminobutyric acid type B (GABA_B) receptors. researchgate.net Similar to baclofen, another GABA_B agonist, it binds to and activates these receptors. wikipedia.orgnih.gov The activation of GABA_B receptors leads to an increase in potassium ion efflux, which hyperpolarizes the neuron, and a reduction in calcium ion influx. mdpi.com These actions collectively decrease neuronal excitability, resulting in the compound's calming and sedative effects. mdpi.com

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. researchgate.net The (R)-enantiomer is the more active form at the GABA_B receptor, exhibiting a significantly higher binding affinity than the (S)-enantiomer. researchgate.net In fact, the (S)-enantiomer has very weak or no significant efficacy at the GABA_B receptor. researchgate.net

Voltage-Dependent Calcium Channel Modulation

Recent studies have revealed another significant mechanism of action for this compound: the modulation of voltage-dependent calcium channels (VDCCs). researchgate.net Specifically, it binds to and blocks the α2δ subunit of these channels. researchgate.net This action is similar to that of gabapentinoids like gabapentin (B195806) and pregabalin. researchgate.net

Both the (R)- and (S)-enantiomers of this compound demonstrate similar efficacy in binding to the α2δ subunit of VDCCs. researchgate.net Interestingly, the (R)-enantiomer has a greater affinity for the α2δ subunit-containing voltage-gated calcium channels compared to its affinity for the GABA_B receptor. researchgate.net This modulation of VDCCs is believed to contribute significantly to some of the compound's effects. researchgate.net

| Compound | GABA_B Receptor K_i (μM) | α2δ Subunit K_i (μM) |

|---|---|---|

| (R)-Phenibut | 92 | 23 |

| (S)-Phenibut | >1000 | 39 |

| Baclofen | 6 | 156 |

| Gabapentin | >1000 | 0.05 |

Enzyme Interactions and Modulation of Biochemical Pathways

The structure of this compound, with its functional groups, allows for potential interactions with various enzymes, which could modulate biochemical pathways.

Formation of Hydrogen Bonds with Enzyme Active Sites to Influence Catalytic Activity

The molecular structure of this compound includes a carboxylic acid group and an amino group. These functional groups are capable of forming hydrogen bonds, which are crucial for the interaction between a substrate or ligand and the active site of an enzyme. The molecule has a hydrogen bond donor count of two and a hydrogen bond acceptor count of three.

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. The hydroxyl group of the carboxylic acid can act as both a hydrogen bond donor and acceptor. These potential hydrogen bonding interactions are fundamental to how this compound can fit into the binding pockets of its target receptors, such as the GABA_B receptor, and potentially the active sites of various enzymes. The precise orientation and strength of these hydrogen bonds would influence the binding affinity and the subsequent biological activity, including any potential influence on enzyme catalytic activity. While its primary pharmacological actions are receptor-mediated, the capacity to form these bonds is a key determinant of its molecular interactions.

Dipeptidyl Peptidase-IV (DP-IV) Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of the dipeptidyl peptidase-IV (DP-IV) enzyme. This enzyme is responsible for the degradation of incretins, which are hormones that stimulate the production of insulin (B600854). By inhibiting DP-IV, these compounds prevent the inactivation of incretins, leading to an increased level of active incretins in the body. This, in turn, enhances the stimulation of insulin production by the pancreas. A key advantage of this mechanism is that incretins are only produced in response to food consumption, meaning that DP-IV inhibition is not expected to cause an inappropriate increase in insulin levels between meals, which could otherwise lead to hypoglycemia.

Role in Enzyme Catalysis and Protein Synthesis Studies

The role of this compound in enzyme catalysis is highlighted in biocatalytic strategies for synthesizing chiral amines. For instance, multi-enzymatic cascade systems are used for the asymmetric synthesis of related compounds like 3-amino-1-phenylbutane. mdpi.com In these systems, a transaminase enzyme is coupled with another enzyme, such as pyruvate (B1213749) decarboxylase, to drive the reaction equilibrium toward the desired amine product. mdpi.com This demonstrates the utility of amino acid structures in sophisticated enzymatic processes.

In the broader context of protein synthesis, amino acids are the fundamental building blocks. researchgate.net The availability of essential amino acids is a critical regulator of muscle and whole-body protein synthesis. researchgate.net While specific studies focusing on the direct role of this compound in protein synthesis are not detailed in the reviewed literature, its nature as an amino acid places it within the class of molecules essential for these processes. The synthesis of new proteins is dependent on the availability of a full spectrum of amino acids to be incorporated into growing polypeptide chains. mdpi.comfrontiersin.org

Neurobiological Modulations

Research, primarily utilizing the related compound 4-phenylbutyric acid (4-PBA), has revealed significant neurobiological modulations, including neuroprotective effects, regulation of neurotransmitter systems, and the mitigation of cellular stress pathways that contribute to neuronal damage.

Table 1: Summary of Neuroprotective Mechanisms of 4-Phenylbutyric Acid (4-PBA)

| Mechanism | Description | Key Molecular Targets/Effects |

| Chemical Chaperone | Aids in the proper folding of proteins, preventing the aggregation of misfolded proteins that can trigger cellular stress and apoptosis. | Reduction of protein aggregates (e.g., Amyloid-β, Pael-R). nih.gov |

| HDAC Inhibition | Inhibits histone deacetylase enzymes, leading to changes in gene expression that favor cell survival and stress resistance. | Increased transcription of antioxidant and survival genes. |

| ER Stress Reduction | Alleviates stress in the endoplasmic reticulum, a key organelle for protein synthesis and folding. | Downregulation of GRP78, CHOP, and cleaved caspase 7. oup.com |

| Mitochondrial Support | Protects mitochondrial function, which is crucial for cellular energy and survival. | Attenuation of depleted mitochondrial membrane potential. nih.gov |

Studies involving 4-PBA indicate a significant role in modulating neurotransmitter systems. In a mouse model of Sandhoff disease, 4-PBA treatment increased the number of choline (B1196258) acetyltransferase (ChAT)-positive neurons, which are responsible for producing acetylcholine, a neurotransmitter vital for muscle contraction and cognitive function. oup.comnih.gov In models of Parkinson's disease, 4-PBA administration helped preserve levels of the neurotransmitter dopamine in the substantia nigra and striatum. nih.gov Additionally, 4-PBA has been shown to restore the function of the γ-aminobutyric acid (GABA) transporter GAT-1 in cell models bearing patient variants, effectively increasing GABA uptake. oup.com Since GABA is the primary inhibitory neurotransmitter in the brain, this action can help correct imbalances that lead to conditions like seizures. oup.commdpi.com

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). nih.gov This process is implicated in various neurological disorders. nih.gov Research has demonstrated that 4-PBA can significantly reduce excitotoxicity. In a rat model, administration of 4-PBA curtailed the excitotoxic insult induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent glutamate receptor agonist. nih.gov This protective effect is linked to its ability to combat the downstream consequences of excitotoxicity, such as oxidative stress and mitochondrial dysfunction. nih.gov

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in its function lead to ER stress, which can trigger neuronal cell death. oup.com A significant body of evidence has established that 4-PBA acts as a potent chemical chaperone that alleviates ER stress. researchgate.net In various neuronal cell models, 4-PBA has been shown to reduce the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). oup.comnih.gov In a mouse model of GM2 gangliosidosis, 4-PBA treatment significantly decreased the activation of cleaved caspase 7, an executioner caspase involved in ER stress-induced apoptosis, thereby promoting motor neuron survival. oup.comnih.gov By restoring ER homeostasis, 4-PBA helps prevent the activation of the unfolded protein response (UPR), a signaling cascade that, when prolonged, leads to programmed cell death. oup.com

Structure Activity Relationships Sar and Structural Analogs of 3 Amino 4 Phenylbutanoic Acid

Impact of Enantiomeric Configuration on Biological Activity and Receptor Affinity

3-Amino-4-phenylbutanoic acid is a chiral molecule and exists as two stereoisomers, or enantiomers: (R)-3-amino-4-phenylbutanoic acid and (S)-3-amino-4-phenylbutanoic acid. The spatial orientation of the amino group is the distinguishing feature between these two forms. Research has demonstrated that the pharmacological effects of the racemic mixture (an equal parts combination of both enantiomers) are not equally distributed between the two isomers.

The (R)-enantiomer is the primary contributor to the GABAergic activity of racemic this compound. mdpi.com Studies have shown that (R)-phenibut possesses a significantly higher affinity for the GABAB receptor compared to the (S)-enantiomer. mdpi.com In contrast, the (S)-enantiomer is reported to have negligible activity at the GABAB receptor. scirp.org This stereoselectivity highlights the specific conformational requirements for binding to and activating the GABAB receptor.

While the GABAB receptor activity is predominantly associated with the (R)-isomer, both (R)- and (S)-phenibut have been found to bind to the α2δ subunit of voltage-dependent calcium channels. nih.gov This interaction is another facet of the compound's mechanism of action and is less dependent on the stereochemistry of the amino group. The differential activity of the enantiomers underscores the importance of chirality in drug design and the potential for developing more selective therapeutic agents by isolating the more active isomer.

| Enantiomer | GABAB Receptor Affinity | α2δ Subunit Binding | Primary Pharmacological Contributor |

|---|---|---|---|

| (R)-3-amino-4-phenylbutanoic acid | High | Yes | Yes |

| (S)-3-amino-4-phenylbutanoic acid | Negligible | Yes | No |

Effects of Phenyl Ring Substitutions on Pharmacological Activity and Physicochemical Properties

Modification of the phenyl ring of this compound through the addition of various substituent groups can profoundly influence its pharmacological activity and physicochemical properties. These substitutions can alter the molecule's size, shape, electronics, and lipophilicity, thereby affecting its ability to cross the blood-brain barrier, bind to receptors, and undergo metabolic degradation.

The introduction of halogen atoms to the phenyl ring has been a key strategy in modulating the GABAergic activity of this compound analogs. A notable example is baclofen, which is β-(4-chlorophenyl)-γ-aminobutyric acid. The presence of a chlorine atom in the para position of the phenyl ring significantly increases its potency as a GABAB receptor agonist compared to this compound.

Another halogenated derivative is 4-fluorophenibut (F-phenibut), or β-(4-fluorophenyl)-γ-aminobutyric acid. This compound is also a GABAB receptor agonist. It is reported to be more potent than this compound but less potent than baclofen. The fluorine substituent can influence receptor binding and may also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The nature and position of the halogen atom are critical in determining the resulting pharmacological profile.

| Compound | Substitution | Relative GABAB Agonist Potency |

|---|---|---|

| This compound | None | Base |

| 4-Fluorophenibut | 4-Fluoro | Higher than this compound |

| Baclofen | 4-Chloro | Higher than 4-Fluorophenibut |

The addition of alkyl groups, such as a methyl group, to the phenyl ring also modifies the compound's interaction with GABA receptors. An example of an alkyl-substituted analog is tolibut, which is β-(4-methylphenyl)-GABA. The presence of the methyl group in the para position of the phenyl ring alters the electronic and steric properties of the molecule, which in turn affects its GABAergic activity. While detailed comparative studies on the potency of tolibut relative to this compound are limited in readily available literature, it is understood that such modifications can influence receptor affinity and selectivity. The size and position of the alkyl group are determining factors in how the molecule fits into the receptor's binding pocket.

The introduction of strong electron-withdrawing groups, such as a nitro (NO₂) or cyano (CN) group, onto the phenyl ring significantly alters the electronic properties and polarity of the this compound molecule. While extensive pharmacological data on these specific derivatives are not widely published, the principles of medicinal chemistry suggest that such modifications would have a pronounced effect on receptor binding and molecular behavior.

A nitro group, for instance, is a potent electron-withdrawing group that can increase the acidity of the carboxylic acid moiety and influence the charge distribution across the entire molecule. The compound (R)-3-Amino-4-(4-nitrophenyl)butanoic acid has been synthesized, and it is noted that the nitro group enhances the molecule's acidity in comparison to a cyano analog. This alteration of electronic character can impact how the molecule interacts with the amino acid residues within the binding pocket of the GABA receptor. The increased polarity due to these groups could also affect the molecule's ability to cross the blood-brain barrier. The R-configuration remains crucial for activity, as seen in other derivatives, indicating that the stereochemistry at the chiral center is a primary determinant for GABA receptor interaction, which is then modulated by the substituents on the phenyl ring.

Positional Isomerism and Alterations in Biological Activity

The position of the amino group on the butanoic acid chain is a critical determinant of the biological activity of phenylbutanoic acid derivatives. In this compound, the amino group is at the β-position relative to the carboxyl group, and the phenyl group is at the γ-position. This specific arrangement is crucial for its activity as a GABAB receptor agonist.

Computational and Biophysical Studies of 3 Amino 4 Phenylbutanoic Acid

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Amino-4-phenylbutanoic acid, docking studies are employed to understand its binding modes within the active sites of its target receptors.

One such study investigated the interaction between this compound and a target protein identified by the PDB code 6CHW. The results of this docking simulation predicted a favorable binding interaction, with a calculated binding energy of -6.54 kcal/mol. researchgate.net This negative value indicates a spontaneous and stable binding process. The analysis of the docked pose revealed that the ligand binds within the substrate-binding region of the receptor. [3. The stability of this interaction is attributed to the formation of weak, non-covalent forces between the ligand and the amino acid residues of the protein. researchgate.net These findings suggest that this compound can effectively fit into the binding pocket of its target, a key step in initiating a biological response.

Table 1: Molecular Docking Results for this compound

| Target Protein (PDB Code) | Predicted Binding Energy (kcal/mol) | Key Interaction Type |

|---|---|---|

| 6CHW | -6.54 | Non-covalent interactions |

Molecular Dynamics Simulations and Binding Free Energy Calculations for Understanding Binding Mechanisms

Molecular Dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions compared to the static view provided by molecular docking. These simulations model the movement of every atom in a system over time, providing valuable information on the stability of the complex, conformational changes, and the role of solvent molecules. The development of molecular force fields and topologies for this compound has facilitated its study through MD simulations. researchgate.netligandbook.org

MD simulations can be used to refine the docked poses of this compound within a receptor like the GABA receptor. By simulating the complex in a solvated environment, researchers can observe the stability of key hydrogen bonds and hydrophobic interactions over several nanoseconds or microseconds. This allows for a detailed understanding of how the ligand settles into its binding site and how the protein might adapt to accommodate it. researchgate.net

Following MD simulations, binding free energy calculations, using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), can provide a more accurate estimation of the binding affinity. These calculations account for various energetic contributions, including electrostatic and van der Waals interactions, as well as the energy required to desolvate the ligand and the binding site. Such calculations are critical for comparing the binding affinities of different ligands and for guiding the design of new molecules with improved potency. While specific binding free energy calculations for the this compound-receptor complex are not widely published, the methodologies are well-established for studying related ligands and their interactions with GABA receptors. nih.govmdpi.com A 2020 study also employed MD simulations to investigate the intramolecular cyclization (lactamization) mechanism of the compound. researchgate.net

Quantum Chemical Analyses of Molecular Structure and Electronic Properties

Quantum chemical analyses delve into the electronic structure of this compound, providing fundamental data on its geometry, charge distribution, and orbital interactions. These studies are often performed using Density Functional Theory (DFT), a computational method that can accurately predict molecular properties.

A comprehensive study on the conformers of 4-Amino-3-phenylbutanoic acid was conducted using DFT at the B3LYP/6-311++G(d,p) level of theory to analyze its electronic properties in the gas phase. uq.edu.au

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular interactions. nih.govnih.gov It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. For this compound, NBO analysis helps to identify key orbital interactions that contribute to its conformational stability. uq.edu.au This analysis can quantify the hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent sigma bonds, which play a role in stabilizing specific conformations of the molecule.

As part of the NBO analysis, Natural Population Analysis (NPA) provides a method for calculating the atomic charges and the electron population of orbitals. uq.edu.aunih.gov NPA is considered more robust than other methods like Mulliken analysis because it is less sensitive to the choice of basis set. For this compound, NPA calculations performed at the B3LYP/6-311++G(d,p) level reveal the distribution of charge across the molecule, identifying the electronegative (e.g., oxygen and nitrogen) and electropositive centers. uq.edu.au This information is crucial for understanding the molecule's electrostatic potential and its ability to form hydrogen bonds and other electrostatic interactions with its receptor.

Mulliken population analysis is another method used to estimate partial atomic charges in a molecule based on the distribution of electrons among different atoms. Studies on 4-Amino-3-phenylbutanoic acid have utilized Mulliken analysis, also performed at the B3LYP/6-311++G(d,p) level of theory, to provide insights into the charge distribution. uq.edu.au While useful, Mulliken charges are known to be highly dependent on the basis set used in the calculation. Comparing Mulliken charges with those from NPA can offer a more complete picture of the electronic landscape of the molecule.

Table 2: Quantum Chemical Analysis Methods for this compound

| Analysis Method | Information Provided | Computational Level of Theory |

|---|---|---|

| Natural Bond Orbital (NBO) | Intramolecular charge transfer, hyperconjugative interactions | B3LYP/6-311++G(d,p) |

| Natural Population Analysis (NPA) | Atomic charges, orbital populations (less basis set dependent) | B3LYP/6-311++G(d,p) |

| Mulliken Analysis | Atomic charges (basis set dependent) | B3LYP/6-311++G(d,p) |

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional shape or conformation. DFT calculations are a powerful tool for exploring the potential energy surface of the molecule to identify its stable conformers. mdpi.com By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a conformational analysis can be performed.

Studies have used DFT to investigate the various conformers of 4-Amino-3-phenylbutanoic acid. uq.edu.au These calculations help determine the lowest energy (most stable) conformation of the molecule in the gas phase. Furthermore, computational studies have highlighted that geometry optimization using quantum mechanics can yield different, and potentially more accurate, conformations compared to molecular mechanics methods. researchgate.net For instance, the orientation of the protonated amine group relative to the phenyl ring can differ significantly, which has implications for how the molecule fits into a receptor's binding site. researchgate.net

Spectroscopic and Crystallographic Analyses for Stereochemical Elucidation and Confirmation

The definitive determination of the three-dimensional structure and stereochemistry of this compound relies on a combination of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside X-ray crystallography, provide complementary information essential for elucidating atomic connectivity and the absolute configuration of the chiral center. These analyses are fundamental in confirming the identity and stereochemical purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry is a primary tool used to confirm the molecular weight and elemental composition of this compound. Through fragmentation analysis, it also provides evidence for the compound's structural backbone. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The compound has a molecular weight of approximately 179.22 g/mol . nih.govnih.gov

In tandem mass spectrometry (MS/MS) experiments, the molecule is fragmented, and the resulting ions provide further structural confirmation. For instance, using an ion trap mass spectrometer, the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 180.1019 fragments into characteristic product ions. nih.gov Similarly, the deprotonated molecule ([M-H]⁻) shows a distinct fragmentation pattern. nih.govnih.gov

Table 1: Selected Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion Type | Precursor m/z | Instrument Type | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| [M+H]⁺ | 180.1019 | Ion Trap | 163.1, 162.1, 120.1 | nih.gov |

| [M+H]⁺ | 180.1024 | LC-ESI-QTOF | 120.0805, 117.0711, 103.0561 | nih.gov |

| [M-H]⁻ | 178.0874 | Ion Trap | 117.1, 91.2, 86.1 | nih.gov |

| [M-H]⁻ | 178.0868 | LC-ESI-QTOF | 117.0712, 91.0557, 86.0251 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the phenyl ring, the two diastereotopic protons of the methylene (B1212753) group adjacent to the phenyl ring (C4), the single proton on the chiral center (C3), and the two protons of the methylene group adjacent to the carboxyl group (C2). The splitting patterns (multiplicity) and coupling constants of these signals are key to confirming the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov For this compound, ten distinct signals would be anticipated, corresponding to the carboxyl carbon, the two aliphatic carbons in the butanoic acid chain, the benzylic carbon, and the six carbons of the phenyl ring (with some potentially overlapping depending on the solvent and resolution).

While specific spectral data for the free acid is not detailed in readily available literature, spectra for derivatives like the (R)-3-amino-4-phenylbutyric acid hydrochloride are available for reference and confirm the expected structural features. chemicalbook.com

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute stereochemistry of a chiral compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms within the crystal lattice, including exact bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystallographic analysis of one of its pure enantiomers would definitively establish its absolute configuration as either (R) or (S). This method provides the gold standard for stereochemical confirmation, against which other relative methods, such as optical rotation, can be calibrated.

Table 2: Summary of Analytical Techniques and Their Role in Structural Elucidation

| Technique | Information Provided | Application to Stereochemistry |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental formula confirmation; structural information from fragmentation. | Indirectly supports the overall structure, but does not directly determine stereochemistry. |

| ¹H NMR Spectroscopy | Provides information on the proton environment, connectivity through coupling constants, and can distinguish diastereomers. | Can help determine relative stereochemistry in diastereomeric derivatives but not the absolute configuration of enantiomers without chiral resolving agents. |

| ¹³C NMR Spectroscopy | Confirms the number of unique carbon environments in the molecular structure. | Confirms the carbon skeleton; can distinguish diastereomers but not enantiomers. |

| X-ray Crystallography | Provides a precise 3D model of the molecule, including bond lengths and angles. | The definitive method for determining the absolute configuration (R/S) of a chiral center. |

Applications in Medicinal Chemistry and Drug Discovery Research

Chiral Building Block in Complex Organic Molecule Synthesis

3-Amino-4-phenylbutanoic acid, particularly its enantiomerically pure forms, serves as a crucial chiral synthon in the stereoselective synthesis of complex organic molecules. The presence of both an amino and a carboxylic acid group, along with a phenyl moiety, provides multiple points for chemical modification, allowing for the construction of intricate molecular architectures with high stereochemical control.

One notable application is in the synthesis of key intermediates for pharmacologically active compounds. For instance, the stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid, which can be synthesized from chiral precursors related to this compound, are pivotal intermediates for producing bestatin (B1682670) and its analogues. rsc.org Bestatin is a natural inhibitor of aminopeptidases with demonstrated immunomodulatory and anti-cancer properties. rsc.org The ability to selectively synthesize the different stereoisomers of this hydroxylated analog highlights the utility of the this compound framework in creating a diverse range of bioactive molecules. rsc.org

The strategic use of chiral templates in conjunction with derivatives of this compound allows for the controlled introduction of new stereocenters, a critical aspect in the development of drugs with improved efficacy and reduced side effects. rsc.org

Precursor for Therapeutic Agents Targeting Neurological Disorders

While research into the direct application of this compound as a precursor for drugs targeting neurological disorders is an emerging field, its structural similarity to known neuroactive compounds has prompted investigations into its potential. The focus of much of the current research is on its derivatives, which are being explored for their therapeutic promise in a range of neurological conditions. It is important to distinguish the research on this compound from that of its isomer, 4-amino-3-phenylbutanoic acid (phenibut), and the related compound 4-phenylbutyric acid (PBA), which have been more extensively studied in the context of neurological disorders. biosynth.comnih.govnih.govresearchgate.net

Research in Epilepsy and Anxiety Models

The exploration of amino acid derivatives as potential anticonvulsants is an active area of research. nih.govtubitak.gov.trnih.govmdpi.commdpi.com While direct studies on this compound in epilepsy and anxiety models are limited, the broader class of amino acid derivatives has shown promise. The general strategy involves modifying the core amino acid structure to enhance its ability to cross the blood-brain barrier and interact with specific neural targets involved in seizure activity and anxiety. The development of novel anticonvulsant agents often involves the synthesis of a series of derivatives to establish a clear structure-activity relationship. nih.gov

Investigation in Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's)

The potential utility of this compound derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of growing interest. Research in this domain is often focused on developing molecules that can interfere with the pathological processes underlying these conditions, such as protein aggregation and neuronal cell death.

In the realm of Alzheimer's disease research, there is a significant effort to develop compounds that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. nih.govresearchgate.netnih.govnih.govnih.gov While direct studies on this compound for this purpose are not widely reported, the development of novel derivatives of related compounds is being pursued. nih.gov

Similarly, in Parkinson's disease research, the focus is on protecting dopaminergic neurons from degeneration. nih.goveurekalert.orgnih.govneurosciencenews.com The development of neuroprotective agents is a key strategy, and scaffolds that can be readily modified to interact with targets in neuroprotective pathways are highly sought after.

Analgesic Drug Development

Derivatives of hydroxylated forms of this compound have been investigated for their potential in analgesic drug development. A study on 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives explored their effects on morphine analgesia and their ability to inhibit enkephalinase. sci-hub.se Enkephalinase is an enzyme that degrades endogenous opioid peptides called enkephalins, which play a role in pain modulation. The inhibition of this enzyme can lead to an increase in the levels of enkephalins, thereby enhancing the body's natural pain-relieving mechanisms. The study of various AHPA analogs revealed a correlation between their ability to enhance morphine-induced analgesia and their in vitro enkephalinase inhibitory activity, suggesting a potential avenue for the development of new pain therapeutics. sci-hub.se

Inhibitors for Metabolic and Other Disorders

The this compound scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting enzymes involved in metabolic disorders.

Dipeptidyl Peptidase-IV (DP-IV) Inhibitors for Diabetes Research

A significant area of application for this compound is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. google.comwipo.int DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in response to food intake. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control.

Patents have been filed for a series of this compound derivatives that demonstrate potent and selective inhibition of DPP-IV. google.comwipo.int These compounds have been designed to fit into the active site of the DPP-IV enzyme, thereby blocking its activity. The research in this area has led to the identification of specific structural modifications to the this compound core that enhance inhibitory potency and selectivity.

| Compound Type | Target Enzyme | Therapeutic Area | Key Findings |

| This compound derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Potent and selective inhibition of DPP-IV, leading to increased incretin levels and enhanced insulin secretion. google.comwipo.int |

| 3-Amino-2-hydroxy-4-phenylbutanoic acid derivatives | Enkephalinase | Pain Management | Enhancement of morphine analgesia and in vitro inhibition of enkephalinase. sci-hub.se |

Aminopeptidase N (APN) Inhibitors

This compound serves as a crucial structural motif in the development of inhibitors targeting Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor cell invasion, angiogenesis, and proliferation. Its inhibition is a key strategy in cancer therapy.

A prominent example is Bestatin (Ubenimex), a clinically used anticancer agent. Bestatin is a dipeptide-like molecule, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, that incorporates a derivative of this compound. This structural component is vital for its inhibitory activity against APN. The design of APN inhibitors often focuses on mimicking the transition state of the peptide cleavage reaction catalyzed by the enzyme. The this compound scaffold provides the necessary stereochemistry and functional groups to interact with the active site of APN, leading to potent and specific inhibition.

Research in this area continues to explore novel derivatives of this compound to enhance the efficacy and selectivity of APN inhibitors. The development of these compounds is a promising avenue for the discovery of new anticancer drugs.

HIV Protease Inhibitors

The human immunodeficiency virus (HIV) protease is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. Inhibitors of this enzyme prevent the maturation of new viral particles, thereby halting the progression of the infection. Derivatives of this compound have been identified as key components in the design of potent HIV protease inhibitors.

These compounds are designed to mimic the transition state of the natural substrate of the HIV protease. The incorporation of the this compound moiety provides a rigid backbone and specific stereochemical features that allow for high-affinity binding to the enzyme's active site. The phenyl group can engage in hydrophobic interactions with the enzyme, while the amino and carboxylic acid groups can form critical hydrogen bonds.

Numerous studies have demonstrated the successful synthesis and evaluation of HIV protease inhibitors containing the this compound scaffold. These inhibitors have shown significant antiviral activity and have contributed to the development of effective treatments for HIV/AIDS.

Renin Inhibitors

Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The design of renin inhibitors often involves the use of non-peptidic molecules that can mimic the substrate of renin, angiotensinogen.

Research has explored the use of conformationally restricted isosteres of amino acids to improve the potency and pharmacokinetic properties of renin inhibitors. In this context, cyclic derivatives and analogs of this compound have been investigated as replacements for phenylalanine at the P3 position of renin inhibitor scaffolds. nih.gov The rationale behind this approach is that restricting the conformational flexibility of the inhibitor can lead to a more favorable binding entropy and improved affinity for the renin active site. nih.gov

Modeling studies have been used to design and predict the binding of these this compound-containing inhibitors to renin. nih.gov While some of these inhibitors have shown promising in vitro activity, further optimization is often required to achieve the desired clinical efficacy. nih.gov

Peptide Engineering and Design

This compound, as a β-amino acid, is a valuable building block in peptide engineering and design. nih.govnih.gov The incorporation of β-amino acids into peptides can induce unique secondary structures and enhance their stability against enzymatic degradation. acs.org This is because proteases, which are enzymes that break down proteins and peptides, are typically specific for α-amino acids and are unable to cleave the peptide bonds involving β-amino acids.

The presence of the additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility, allowing for the design of peptides with novel folds and functions. Peptides containing β-amino acids, often referred to as β-peptides, can adopt stable helical and sheet-like structures. The specific stereochemistry of the β-amino acid, such as in (S)-3-amino-4-phenylbutanoic acid, can influence the resulting secondary structure of the peptide. nih.gov

By strategically incorporating this compound and other β-amino acids, researchers can create peptides with improved pharmacokinetic properties, such as increased half-life in the body, and enhanced biological activity. acs.org This has significant implications for the development of new peptide-based therapeutics.

Role as a Research Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and quantify the amount of a substance in a sample. While extensive documentation for this compound specifically as a certified reference standard is not widely available, its analogs and related compounds are commercially available for research and analytical purposes. biosynth.commedchemexpress.com

Given its well-defined chemical structure and properties, this compound can serve as a reference material in various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used to develop and validate analytical methods for the separation and quantification of related compounds in pharmaceutical preparations or biological samples.

Mass Spectrometry (MS): Employed to determine the exact mass and fragmentation pattern of the compound, which can be used to identify it in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to confirm the chemical structure and purity of synthesized batches of the compound.

Advanced Analytical Methodologies for Characterization in Research Contexts

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the enantiomers of 3-Amino-4-phenylbutanoic acid, thereby enabling the determination of its enantiomeric purity. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. For underivatized amino acids like this compound, which exist as zwitterions and can be challenging to separate on some traditional polysaccharide-based CSPs, macrocyclic glycopeptide and zwitterionic ion-exchanger CSPs have proven effective. uq.edu.auhplc.eu These stationary phases offer multiple interaction sites, including ionic and hydrogen-bonding functionalities, which are crucial for resolving the enantiomers of polar and ionic compounds. uq.edu.au

Research has demonstrated the successful separation of this compound enantiomers using specific zwitterionic CSPs. The choice of mobile phase, typically a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as triethylamine (B128534) (TEA) and acetic acid (AcOH), plays a significant role in optimizing the separation by influencing the ionization state of the analyte and the CSP. nih.gov The elution order of the enantiomers (S before R, or vice versa) can also be dependent on the specific CSP utilized. nih.gov

| Chiral Stationary Phase | Mobile Phase Composition | Retention Factor (k') | Separation Factor (α) | Elution Order |

| CHIRALPAK® ZWIX(-)™ | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | 6.92 | 1.36 | S < R |

| CHIRALPAK® ZWIX(+)™ | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | 7.62 | 1.10 | R < S |

The enantiomeric excess (ee) is a critical parameter determined from the chiral HPLC analysis, and it is calculated from the peak areas of the two enantiomers. The development of robust and validated chiral HPLC methods is a prerequisite for the quality control of enantiomerically pure this compound in research and pharmaceutical applications.

Spectroscopic Techniques for Structural Confirmation